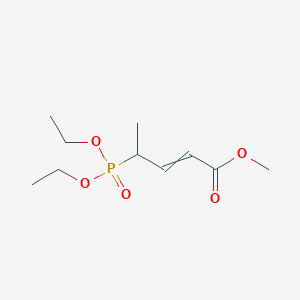
Copper--neptunium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–neptunium (5/1) is a compound consisting of copper and neptunium in a 5:1 ratio Neptunium is a radioactive element and part of the actinide series, while copper is a well-known transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper–neptunium (5/1) typically involves the reaction of neptunium compounds with copper salts under controlled conditions. One common method is the reduction of neptunium(V) to neptunium(IV) in the presence of copper ions. This can be achieved using reducing agents such as hydrogen gas or hydrazine in an acidic medium . The reaction is usually carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of copper–neptunium (5/1) is not widely established due to the radioactive nature of neptunium and the associated handling challenges. laboratory-scale synthesis can be scaled up using appropriate safety measures and containment protocols. The process involves the careful handling of neptunium precursors and the use of specialized equipment to prevent contamination and ensure the safety of personnel.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–neptunium (5/1) undergoes various chemical reactions, including:
Oxidation and Reduction: Neptunium in the compound can exist in multiple oxidation states, typically ranging from +3 to +6. The compound can undergo redox reactions, where neptunium is oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of copper–neptunium (5/1) include nitric acid, hydrogen gas, and various reducing agents . The reactions are often carried out in acidic or basic media, depending on the desired outcome. Elevated temperatures and controlled atmospheres are also commonly employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of copper–neptunium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state neptunium compounds, while reduction reactions may produce lower oxidation state species . Substitution reactions can result in the formation of new coordination complexes with different ligands .
Applications De Recherche Scientifique
Copper–neptunium (5/1) has several scientific research applications, including:
Nuclear Science: The compound is studied for its potential use in nuclear reactors and radioactive waste management.
Materials Science: The unique properties of copper–neptunium (5/1) make it of interest for developing new materials with specific electronic, magnetic, or catalytic properties.
Environmental Remediation: Research is ongoing to explore the use of copper–neptunium (5/1) in the remediation of radioactive waste and contaminated environments.
Mécanisme D'action
The mechanism of action of copper–neptunium (5/1) involves the interaction of neptunium ions with various molecular targets. Neptunium can form coordination complexes with ligands, influencing its chemical behavior and reactivity . The compound’s effects are mediated through redox reactions, where neptunium undergoes oxidation or reduction, altering its oxidation state and chemical properties . These reactions can impact the compound’s stability, solubility, and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Copper–neptunium (5/1) can be compared with other neptunium compounds, such as:
Neptunium Oxides: Neptunium oxides (e.g., NpO2) are well-studied compounds with different oxidation states and properties.
Neptunium Fluorides: Neptunium fluorides (e.g., NpF6) exhibit unique chemical behaviors and are used in various applications.
Neptunium Sulfides: Neptunium sulfides (e.g., NpS) are another class of compounds with distinct properties and reactivity.
Propriétés
Numéro CAS |
918441-32-4 |
|---|---|
Formule moléculaire |
Cu5Np |
Poids moléculaire |
554.78 g/mol |
Nom IUPAC |
copper;neptunium |
InChI |
InChI=1S/5Cu.Np |
Clé InChI |
CTPIJQXYSFUKOS-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


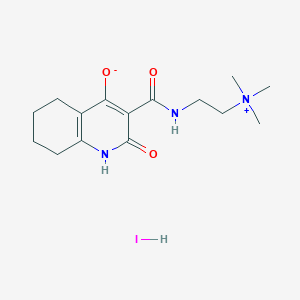
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
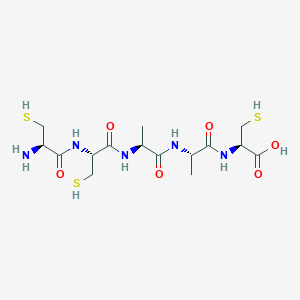
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
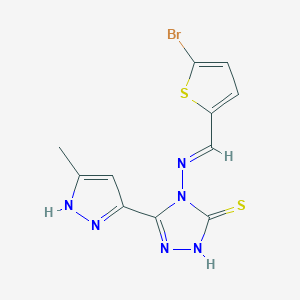
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
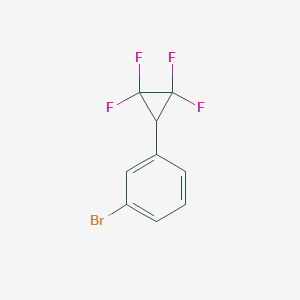
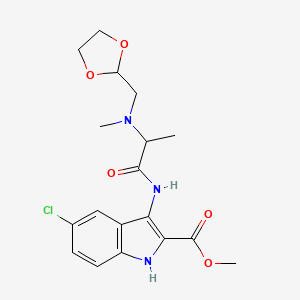
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
